N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Description
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxan) ring substituted with a 4-methoxyphenyl group at the 4-position. The methylene bridge links the oxan ring to the thiophene-2-sulfonamide moiety. This structure combines aromatic (thiophene, methoxyphenyl), heterocyclic (oxan), and sulfonamide functional groups, which may confer unique physicochemical and biological properties. Potential applications include therapeutic targeting, given sulfonamides' historical relevance in drug discovery (e.g., enzyme inhibition, antimicrobial activity) .
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-21-15-6-4-14(5-7-15)17(8-10-22-11-9-17)13-18-24(19,20)16-3-2-12-23-16/h2-7,12,18H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMYYUNPSVBISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexyl-4-[(2-Nitroanilino)methyl]thiophene-2-sulfonamide
- Structure : Thiophene-2-sulfonamide core with a cyclohexyl group and a 2-nitroaniline substituent.
- Key Features :
- Biological Relevance: Potential CB2 receptor modulation, suggesting anti-inflammatory or neuroprotective applications .
- Comparison : The cyclohexyl group may increase lipophilicity compared to the oxan ring in the target compound, affecting bioavailability. The nitroaniline substituent introduces electron-withdrawing effects, unlike the electron-donating methoxy group in the target compound.
2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-methylthiophene-3-sulfonamide
- Structure : Thiophene-3-sulfonamide with an oxadiazole ring and fluorophenyl group.
- Fluorine atom increases electronegativity and may improve blood-brain barrier penetration .
- Comparison: The oxadiazole substituent introduces rigidity compared to the flexible oxan ring in the target compound.
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Structure : Thiophene-2-carboxamide with dual 4-chlorophenyl groups and a methanesulfonyl moiety.
- Key Features :
- Comparison: The carboxamide group versus sulfonamide alters solubility and target interactions.
N-{4-[(Dimethylamino)methyl]-1-(Pyrimidin-2-yl)Pyrrolidin-3-yl}Thiophene-2-sulfonamide
- Structure : Thiophene-2-sulfonamide with a pyrimidinyl-pyrrolidine substituent.
- Dimethylamino group enhances solubility via protonation at physiological pH .
- Comparison : The pyrrolidine-pyrimidine system introduces basicity and conformational constraints absent in the oxan-methoxyphenyl group. This may influence pharmacokinetics, such as absorption and half-life.
Structural and Functional Insights
- Electron Effects : Methoxy (target) vs. nitro () or fluoro () substituents influence electronic environments, altering binding to charged or polar receptor sites.
- Conformational Flexibility : The oxan ring in the target compound may offer greater flexibility than rigid oxadiazole () or pyrrolidine () systems, affecting entropic penalties during binding.
- Solubility : Sulfonamide groups generally enhance water solubility, but bulky hydrophobic substituents (e.g., cyclohexyl, chlorophenyl) may counteract this effect .
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